molecular formula C29H42N2O8 B12611911 tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B12611911
M. Wt: 546.7 g/mol
InChI Key: BCUFUIXTKFNPDS-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a variety of functional groups, including isoquinoline, oxazolidine, and ester moieties

Preparation Methods

The synthesis of tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of hydroxymethyl, methoxy, and methyl groups through various organic reactions such as alkylation and hydroxylation.

    Esterification and Protection: The formation of ester groups and protection of reactive sites using tert-butyl groups.

    Oxazolidine Ring Formation: This involves the cyclization of amino alcohols with carbonyl compounds under controlled conditions.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and prop-2-enoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H36N2O6C_{25}H_{36}N_{2}O_{6}, with a molecular weight of approximately 440.57 g/mol. The structure features a complex arrangement that includes an oxazolidine ring and isoquinoline moieties, which are known to contribute to various biological activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The presence of methoxy and hydroxymethyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines. The isoquinoline structure is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
  • Anti-inflammatory Effects : Compounds containing oxazolidine rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce ROS levels, thereby protecting cells from damage.
  • Cell Cycle Arrest : Some studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation .

Data Tables

PropertyValue
Molecular FormulaC25H36N2O6
Molecular Weight440.57 g/mol
Antioxidant ActivityYes
Anticancer ActivityYes
Anti-inflammatory ActivityYes

Properties

Molecular Formula

C29H42N2O8

Molecular Weight

546.7 g/mol

IUPAC Name

tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C29H42N2O8/c1-10-12-36-25-22-19(14-18(3)24(25)35-9)15-20(16-32)30(26(33)37-13-11-2)23(22)21-17-38-29(7,8)31(21)27(34)39-28(4,5)6/h10-11,14,20-21,23,32H,1-2,12-13,15-17H2,3-9H3

InChI Key

BCUFUIXTKFNPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(N(C(C2)CO)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C

Origin of Product

United States

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